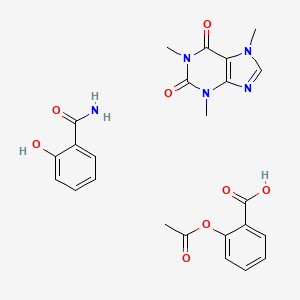
Vincents powder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vincent’s powder, also known as Vincent’s APC, is a compound analgesic that was widely used in Australia during the 20th century. It was formulated by Dr. Harry John Clayton and consisted of aspirin, phenacetin, and caffeine. The compound was marketed as a remedy for headaches, colds, and other minor ailments .
Preparation Methods
Vincent’s powder was initially prepared by mixing aspirin, phenacetin, and caffeine in specific proportions. The mixture was then ground into a fine powder and packaged in small envelopes or tablets. Industrial production involved more sophisticated techniques, including the use of machinery to ensure uniform mixing and precise dosing .
Chemical Reactions Analysis
Vincent’s powder undergoes several chemical reactions, primarily due to its active ingredients:
Oxidation: Aspirin (acetylsalicylic acid) can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: In the presence of moisture, aspirin can hydrolyze to salicylic acid and acetic acid.
Reduction: Phenacetin can be reduced to paracetamol (acetaminophen) under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed from these reactions are salicylic acid, acetic acid, and paracetamol .
Scientific Research Applications
Vincent’s powder has been studied for its various applications in scientific research:
Chemistry: The compound has been used to study the kinetics of hydrolysis and oxidation reactions.
Biology: Researchers have investigated the effects of aspirin and phenacetin on cellular processes and enzyme activity.
Medicine: The analgesic and antipyretic properties of Vincent’s powder have been explored for pain relief and fever reduction.
Mechanism of Action
The mechanism of action of Vincent’s powder is primarily due to its active ingredients:
Aspirin: Inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins, which are involved in inflammation, pain, and fever.
Phenacetin: Metabolized to paracetamol, which also inhibits COX enzymes and has analgesic and antipyretic effects.
Comparison with Similar Compounds
Vincent’s powder can be compared to other compound analgesics such as Bex powders and tablets, which also contained aspirin, phenacetin, and caffeine. Vincent’s powder was unique in its formulation and packaging, which contributed to its popularity in Australia .
Similar compounds include:
Bex powders: Another popular analgesic in Australia, containing similar active ingredients.
Paracetamol: A common analgesic and antipyretic, often used as a substitute for phenacetin.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties.
Properties
CAS No. |
53664-50-9 |
|---|---|
Molecular Formula |
C24H25N5O8 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-hydroxybenzamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H8O4.C8H10N4O2.C7H7NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9/h2-5H,1H3,(H,11,12);4H,1-3H3;1-4,9H,(H2,8,10) |
InChI Key |
DYOWGCNNYMLFQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Key on ui other cas no. |
53664-50-9 |
Synonyms |
aspirin, caffeine, salicylamide drug combination Phensic Vincents Powde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















